1-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features both a pyrimidine and a tetrahydroquinoline moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrimidine and tetrahydroquinoline rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of a pyrimidine derivative with a tetrahydroquinoline precursor. One common method involves the reaction of 2-chloropyrimidine with 1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives
Scientific Research Applications
1-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating its biological activity, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effect. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme, thereby exerting its therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring instead of a quinoline ring.
2-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline: Similar structure but with the carbonyl group at a different position on the tetrahydroquinoline ring.
1-(Pyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline: Similar structure but with the carbonyl group at the 4-position of the pyrimidine ring.
Uniqueness
1-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the carbonyl group on the pyrimidine ring and the presence of the tetrahydroquinoline moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(pyrimidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(13-15-8-4-9-16-13)17-10-3-6-11-5-1-2-7-12(11)17/h1-2,4-5,7-9H,3,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPOJWFBNKQEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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